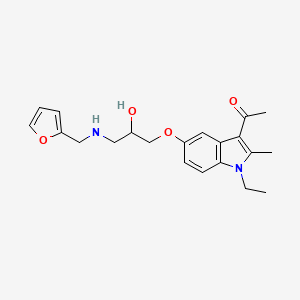

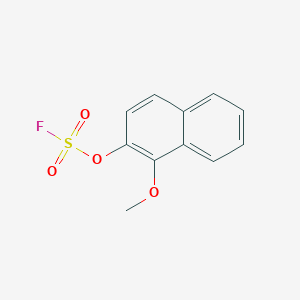

5-Methoxybenzofuran-2-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxybenzofuran-2-boronic acid pinacol ester is a boronic acid derivative that has been widely used in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is commonly used in the synthesis of various organic compounds, and it has shown great potential in the development of new drugs and materials.

科学的研究の応用

Suzuki Coupling Reaction

5-Methoxybenzofuran-2-boronic acid pinacol ester, a type of pinacolboronate ester, is primarily utilized in the Suzuki coupling reaction. This reaction is instrumental in connecting organic building blocks for synthesizing complex molecules. An example includes the use of 2-aminopyrimidine-5-pinacolboronate ester, which is challenging to analyze due to its quick hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents. To stabilize these compounds for analysis, non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases, are employed (Zhong et al., 2012).

Synthesis of Specific Compounds

6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, similar in structure to this compound, acts as a two-point scaffold for constructing specific compounds or compound libraries with benzofuran cores. Its synthesis involves strategies like per-iodination/de-iodination coupled with Sonogashira alkynylation and Cu-catalyzed heteroannulation (Williams et al., 2013).

Stereoselective Synthesis

Boronic acids and esters, including pinacol esters, are used in stereoselective synthesis processes. For example, transforming polyenyl-1-boronic acids with hindered pinacol esters into corresponding Z- or E-iodides involves specific reactions with sodium methoxide and monochloroiodide (Stewart & Whiting, 1995).

Pharmaceutical and Biological Importance

Benzothiazole derivatives, including those synthesized via Suzuki cross coupling reactions using aryl boronic acids and esters, are significant in pharmaceutical and biological fields. For instance, 2-amino-6-arylbenzothiazoles synthesized using these methods have shown potent urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Improved Synthesis Techniques

Improvements in the synthesis of boronic acid pinacol esters, like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, through the isolation of the corresponding lithium hydroxy ate complex, highlight advancements in this field. These improvements include high yield and bench stability, facilitating their direct use in Suzuki couplings (Mullens, 2009).

特性

IUPAC Name |

2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17-5)6-7-12(10)18-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOXOTKDJSAOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)

![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)